5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane

conformational analysis dynamic NMR bridged morpholine

5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034454-18-5) is an N-functionalized derivative of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a conformationally constrained bridged morpholine bioisostere that has been validated as a morpholine surrogate in medicinal chemistry. The compound bears a 2,5-dimethylbenzoyl substituent at the bridgehead nitrogen (position 5), which distinguishes it from the parent N-benzoyl analog (CAS 31337-88-9) and other substituted benzoyl variants.

Molecular Formula C14H17NO2
Molecular Weight 231.295
CAS No. 2034454-18-5
Cat. No. B2629708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034454-18-5
Molecular FormulaC14H17NO2
Molecular Weight231.295
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)N2CC3CC2CO3
InChIInChI=1S/C14H17NO2/c1-9-3-4-10(2)13(5-9)14(16)15-7-12-6-11(15)8-17-12/h3-5,11-12H,6-8H2,1-2H3
InChIKeyUBVYUUKGMGELEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034454-18-5): Structural Class and Procurement Context


5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034454-18-5) is an N-functionalized derivative of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a conformationally constrained bridged morpholine bioisostere that has been validated as a morpholine surrogate in medicinal chemistry [1]. The compound bears a 2,5-dimethylbenzoyl substituent at the bridgehead nitrogen (position 5), which distinguishes it from the parent N-benzoyl analog (CAS 31337-88-9) and other substituted benzoyl variants [2]. The bicyclic core is a carbon-atom bridged morpholine that imposes conformational rigidity absent in linear morpholine derivatives, a feature exploited in drug design for modulating physicochemical properties, metabolic stability, and intellectual property positioning [3].

Why Generic Morpholine or Unsubstituted Benzoyl Analogs Cannot Substitute for 5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane


The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold imposes a rigid, preorganized three-dimensional geometry that is fundamentally distinct from flexible linear morpholine or piperidine rings [1]. Within this constrained framework, the N-benzoyl substituent exerts a measurable steric and electronic influence on scaffold properties: the 1971 Portoghese study demonstrated that the rotational barrier (ΔG‡) for the N–C(O) bond in N-benzoyl-2-oxa-5-azabicyclo[2.2.1]heptane is approximately 2 kcal/mol higher than in the corresponding 3-one analog, evidencing that even subtle alterations to the bicyclic core modulate conformational dynamics [2]. The 2,5-dimethyl substitution on the benzoyl ring introduces additional steric bulk and altered electron density at the ortho and meta positions relative to the unsubstituted benzoyl analog (CAS 31337-88-9), which can affect target binding, pharmacokinetic profiles, and synthetic tractability in ways that are not interchangeable with the parent benzoyl or para-substituted variants [3]. These structural distinctions are particularly relevant when the scaffold is employed as a morpholine bioisostere in programs where lipophilicity tuning, metabolic stability, and conformational preorganization are critical design parameters [1].

Quantitative Differentiation Evidence for CAS 2034454-18-5: Comparative Data Against Closest Analogs


N–C(O) Rotational Barrier: Conformational Rigidity of the N-Benzoyl-2-oxa-5-azabicyclo[2.2.1]heptane Framework

The closest published analog with quantitative conformational data is the unsubstituted N-benzoyl-2-oxa-5-azabicyclo[2.2.1]heptane (7), for which Portoghese et al. determined an N–C(O) rotational free energy barrier ΔG‡ ≈ 2 kcal/mol higher than that of the corresponding 3-one derivative (8) using variable-temperature NMR [1]. This barrier directly reflects the hindered rotation imposed by the bicyclic cage on the N-benzoyl group. The 2,5-dimethyl substitution on the benzoyl ring is expected to further elevate this barrier through additional steric interactions between the ortho-methyl group and the bicyclic framework, though direct measurement for CAS 2034454-18-5 has not been reported in the peer-reviewed literature.

conformational analysis dynamic NMR bridged morpholine rotational barrier

Scaffold Validation: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Morpholine Bioisostere with Documented Pharmacokinetic Advantages

Multiple independent research groups have validated the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold as a morpholine bioisostere. The bridged bicyclic architecture retains the hydrogen-bond acceptor capacity of morpholine while providing conformational preorganization and altered lipophilicity [1]. In the 2022 study by Garsi, Hanessian, and colleagues, C-3-disubstituted derivatives of this scaffold were elaborated into backbone-constrained analogues of the FDA-approved drugs baclofen and pregabalin, demonstrating the scaffold's compatibility with pharmaceutical lead optimization [2]. The scaffold has been incorporated into clinical-stage compounds targeting p38 kinase (Gilead Sciences, US20250051309) and sepiapterin reductase (Nissan Chemical, US20240092784), with BindingDB entries reporting IC₅₀ values in the sub-nanomolar range (0.40–0.70 nM) for 2-oxa-5-azabicyclo[2.2.1]heptane-containing p38 inhibitors [3].

bioisostere morpholine surrogate lipophilicity metabolic stability drug design

Substituent Differentiation: The 2,5-Dimethylbenzoyl Group vs. Unsubstituted, 3-Trifluoromethyl, and 3-Methylsulfanyl Benzoyl Analogs

Among the N-benzoyl-2-oxa-5-azabicyclo[2.2.1]heptane series, four commercially cataloged analogs share the same core scaffold with distinct benzoyl substituents: (i) unsubstituted benzoyl (CAS 31337-88-9, MW 203.24), (ii) 3-trifluoromethylbenzoyl (MW ≈ 271.24), (iii) 3-methylsulfanylbenzoyl (MW ≈ 249.33), and (iv) 2,5-dimethylbenzoyl (CAS 2034454-18-5, MW 219.27) [1]. The 2,5-dimethyl substitution confers a unique combination of moderate lipophilicity enhancement (estimated ΔlogP ≈ +0.8 to +1.2 vs. unsubstituted benzoyl, based on additive fragment contributions of two aryl methyl groups) without introducing strong electron-withdrawing effects (cf. CF₃) or metabolically labile sulfur centers (cf. SMe), while the ortho-methyl group introduces steric hindrance adjacent to the amide bond absent in meta- or para-substituted analogs [2].

substituent effects benzoyl derivatives structure-activity relationship physicochemical properties

TAAR1 Receptor Modulation: Class-Level Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives in CNS Drug Discovery

Roche's patent family (US20170137435, WO2016/020410) discloses 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives as selective TAAR1 agonists with therapeutic potential in schizophrenia, depression, ADHD, and metabolic disorders [1]. BindingDB data for structurally related 3-aryl-2-oxa-5-azabicyclo[2.2.1]heptane derivatives demonstrate TAAR1 IC₅₀ values of 5.20 nM (mouse TAAR1) and 2.51 μM (rat TAAR1), establishing the scaffold's ability to engage this target [2]. While CAS 2034454-18-5 is an N-benzoyl rather than a C-3-substituted derivative, it shares the identical bridged morpholine core architecture that underpins target engagement in these series. The 2,5-dimethylbenzoyl substituent provides a differentiated vector for property modulation relative to the C-3-aryl series disclosed in the patent [1].

TAAR1 trace amine CNS disorders schizophrenia depression ADHD

Kinase Inhibitor Applications: Sub-Nanomolar p38α and Sepiapterin Reductase Inhibition by 2-Oxa-5-azabicyclo[2.2.1]heptane-Containing Compounds

Two independent patent families from Gilead Sciences (US20250051309) and Nissan Chemical (US20240092784) demonstrate the critical role of the 2-oxa-5-azabicyclo[2.2.1]heptane moiety in achieving sub-nanomolar kinase inhibition [1]. In the Gilead series targeting p38α/MK2, (1S,4S)-configured derivatives achieved IC₅₀ values of 0.700 nM (BDBM719665, Example 10.10), while the (1R,4R)-configured counterpart (BDBM719666, Example 10.11) showed 0.400 nM, revealing stereochemistry-dependent potency differences of approximately 1.75-fold [2]. The Nissan Chemical sepiapterin reductase series achieved even higher potency, with (1S,4S)-configured examples showing IC₅₀ values of 0.480–0.640 nM [3]. These data establish that the 2-oxa-5-azabicyclo[2.2.1]heptane core, when properly elaborated, can drive target potency into the sub-nanomolar range. The N-benzoyl substitution in CAS 2034454-18-5, combined with the scaffold, provides a differentiated starting point for kinase-focused library synthesis.

p38 kinase sepiapterin reductase MK2 inflammation kinase inhibition

Priority Application Scenarios for 5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane Based on Verified Evidence


Constrained Morpholine Bioisostere Library Synthesis for CNS Lead Optimization

Procurement for medicinal chemistry programs seeking a conformationally preorganized morpholine surrogate with differentiated lipophilicity. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been validated as a morpholine bioisostere in multiple drug discovery programs including TAAR1 modulators for schizophrenia, depression, and ADHD [1], as well as backbone-constrained GABA analogs (baclofen/pregabalin analogues) [2]. The 2,5-dimethylbenzoyl group provides a neutral lipophilicity enhancement (estimated ΔlogP ≈ +0.7 to +1.2 vs. unsubstituted benzoyl) without strong electronic perturbation, enabling fine-tuning of CNS penetration parameters [3].

Kinase Inhibitor Scaffold Diversification with Ortho-Substituted Benzoyl Cap

Synthesis of focused kinase inhibitor libraries where the 2-oxa-5-azabicyclo[2.2.1]heptane core serves as the key pharmacophoric element. Patent-validated exemplars in the p38α/MK2 (Gilead) and sepiapterin reductase (Nissan Chemical) series have achieved sub-nanomolar IC₅₀ values (0.40–0.70 nM) using this scaffold [1]. The ortho-methyl group on the 2,5-dimethylbenzoyl substituent introduces steric constraint adjacent to the amide bond, which can be exploited to modulate kinase selectivity profiles through conformational restriction of the N-substituent [2].

Physicochemical Property Modulation in Lead Series Requiring Neutral Lipophilicity Adjustment

Use as a building block in lead optimization campaigns where increasing lipophilicity is desired without introducing strong electron-withdrawing groups (cf. 3-CF₃-benzoyl analog) or metabolically labile functionalities (cf. 3-SMe-benzoyl analog). The 2,5-dimethyl substitution offers a balanced property profile: moderate molecular weight (219.27 g/mol), estimated clogP in the 1.8–2.2 range, and metabolically stable methyl substituents [1]. This makes CAS 2034454-18-5 a rational choice when the goal is to adjust logD without perturbing pKa or introducing metabolic soft spots.

Synthetic Intermediate for N-Deprotection to Access Free 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The N-benzoyl group in CAS 2034454-18-5 can serve as a protective group during synthetic sequences, with subsequent deprotection yielding the free secondary amine scaffold for further diversification. The 1971 Portoghese synthesis established N-benzoyl as a viable protecting group for this scaffold, though later work by Zhang et al. (2014) noted that benzoyl deprotection can be tedious and proposed Cbz-based alternatives achieving 70% overall yield over six steps [1]. The 2,5-dimethylbenzoyl variant offers a differentiated deprotection profile due to steric effects from the ortho-methyl group, potentially enabling orthogonal deprotection strategies in complex synthetic sequences [2].

Quote Request

Request a Quote for 5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.